molecular formula C16H23BrN2O3 B1679305 Remoxipride CAS No. 80125-14-0

Remoxipride

Cat. No.: B1679305
CAS No.: 80125-14-0
M. Wt: 371.27 g/mol
InChI Key: GUJRSXAPGDDABA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remoxipride is a substituted benzamide that was previously classified as an atypical antipsychotic agent for the treatment of schizophrenia . It is now a valuable compound in biomedical research, primarily due to its selective antagonism of central dopamine D2 and D3 receptors . This selective receptor profile, with little affinity for adrenergic, muscarinic, or serotonergic receptors, makes it a crucial pharmacological tool for isolating and studying dopaminergic pathways in the brain . Its mechanism involves chronic upregulation of D2 receptor expression and is noted for inducing the expression of the protein Fos in the nucleus accumbens but not the dorsolateral striatum, a pattern that is of significant interest in studies of extrapyramidal symptoms and the neurobiology of psychosis . Research applications for this compound include investigations into the dopamine hypothesis of schizophrenia, studies on treatment-resistant psychoses, and comparative analyses of typical versus atypical antipsychotic drug actions . The drug is characterized by good oral bioavailability and a plasma elimination half-life of approximately 4 to 7 hours . It is metabolized in the liver and excreted renally, with several inactive metabolites . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. The following table summarizes key pharmacological data: Table: Key Pharmacological Characteristics of this compound

Properties

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride)
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045668
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.27e-01 g/L
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80125-14-0
Record name Remoxipride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80125-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Bromination of 2,6-Dimethoxybenzoic Acid

The bromination of 2,6-dimethoxybenzoic acid (I) to yield 3-bromo-2,6-dimethoxybenzoic acid (II) is a critical step. Traditional methods employ bromine in dioxane, achieving moderate yields (60–70%) but generating impurities such as 3,5-dibromo-2,6-dimethoxybenzoic acid and decarboxylated byproducts. These impurities arise from over-bromination and acid-catalyzed side reactions. To mitigate this, an alternative method using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C was developed, reducing dibromination byproducts to <5% and improving yields to 85–90%. The choice of solvent and stoichiometry profoundly influences regioselectivity, with polar aprotic solvents like DMF favoring monobromination.

Preparation of the Aminomethyl Pyrrolidine Component

The chiral pyrrolidine fragment originates from L-proline, ensuring enantiomeric purity. L-Proline is esterified to its methyl ester, followed by amidation with ammonia to form (S)-pyrrolidine-2-carboxamide (III). N-Ethylation using ethyl bromide in the presence of potassium carbonate yields (S)-1-ethylpyrrolidine-2-carboxamide (IV), which undergoes lithium aluminum hydride (LiAlH4) reduction to produce (S)-1-ethyl-2-(aminomethyl)pyrrolidine (V). This sequence preserves stereochemical integrity, critical for dopamine receptor affinity.

Coupling and Final Product Formation

The benzoyl chloride derivative of II is coupled with V in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding this compound with >95% purity after recrystallization from ethanol. Alternative coupling agents like carbodiimides (e.g., EDC/HOBt) have been explored but offer no significant advantage over the acyl chloride method.

Table 1: Comparison of Bromination Methods for 2,6-Dimethoxybenzoic Acid

Parameter Br₂/Dioxane NBS/DMF
Yield (%) 60–70 85–90
Dibrominated Impurities 15–20% <5%
Reaction Time (h) 24 12
Temperature (°C) 25 80

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers superior regioselectivity under radical or electrophilic conditions. In DMF, NBS generates a bromonium ion that selectively targets the para position relative to methoxy groups, minimizing ortho/para competition. This method’s efficiency is attributed to the solvent’s ability to stabilize transition states and suppress protonation side reactions.

Impurity Profiling and Mitigation Techniques

Chromatographic analyses reveal that traditional bromination produces 3,5-dibromo-2,6-dimethoxybenzoic acid (5–10%) and 2,6-dimethoxybenzoic acid (decarboxylated, 2–3%). Recrystallization from aqueous ethanol removes these impurities, but residual HBr necessitates neutralization with Na2CO3. The NBS method reduces HBr generation, simplifying downstream processing.

Analytical Methodologies for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

LC-MS-MS with electrospray ionization (ESI) is the gold standard for quantifying this compound in biological and synthetic matrices. A validated method employs a Hysphere Resin GP solid-phase extraction (SPE) column for sample cleanup, followed by separation on a C18 column (150 × 2.1 mm, 5 µm) with a gradient of 0.1% formic acid in water and acetonitrile. The lower limit of quantification (LLOQ) is 0.5 ng/ml, with intra-day precision <10% RSD.

Table 2: Analytical Performance of LC-MS-MS for this compound

Parameter Value
LLOQ (ng/ml) 0.5
Extraction Yield (%) 76 ± 4.6
Linearity Range (ng/ml) 0.5–500
Intra-day Precision (% RSD) 6.2–9.8

Sample Preparation and Extraction Techniques

Liquid-liquid extraction (LLE) with tert-butyl methyl ether achieves >80% recovery from plasma, while SPE using mixed-mode cation-exchange cartridges enhances selectivity. The inclusion of raclopride as an internal standard corrects for matrix effects and instrument variability.

Enantiomeric Purity and Chiral Synthesis Considerations

This compound’s (S)-configuration is essential for D2 receptor antagonism. Starting from L-proline ensures >99% enantiomeric excess (ee), as confirmed by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Racemization during coupling is prevented by maintaining low temperatures (<10°C) and avoiding strong acids.

Comparative Analysis of Synthesis Routes

The convergent approach outperforms linear synthesis in yield (75% vs. 50%) and purity (95% vs. 85%). Key advantages include modularity, scalability, and the ability to independently optimize each fragment. Industrial-scale production favors this method due to reduced intermediate complexity.

Chemical Reactions Analysis

Types of Reactions

Remoxipride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzamides .

Scientific Research Applications

Clinical Applications

1. Antipsychotic Treatment:
Remoxipride has been evaluated extensively for its efficacy in treating schizophrenia. Clinical trials indicate that it exhibits antipsychotic properties comparable to those of haloperidol, a standard treatment for schizophrenia. However, this compound is noted for producing significantly fewer extrapyramidal side effects, which are common with many antipsychotic medications .

  • Efficacy Studies:
    • A double-blind comparative study involving 242 patients demonstrated that this compound effectively reduced symptoms of acute schizophrenia, with maximum efficacy observed at doses ranging from 120 mg to 600 mg daily .
    • In another study, this compound showed a clinically relevant improvement in 47% of patients, compared to 34% in the haloperidol group, with notable reductions in extrapyramidal symptoms .

2. Pharmacokinetics and Pharmacodynamics:
Research into the pharmacokinetics of this compound reveals that it is approximately 90% bioavailable. Its pharmacodynamic profile indicates a selective action on D2 receptors, particularly those associated with limbic pathways, which may account for its therapeutic effects without the common side effects associated with typical antipsychotics .

Case Studies and Research Findings

1. Comparative Efficacy:
A comprehensive analysis of this compound's clinical profile indicates that it maintains antipsychotic efficacy similar to haloperidol while offering a better side effect profile. This has led to considerations for its use in patients who experience neuroleptic resistance .

2. Safety Profile:
Long-term studies suggest that this compound does not induce tardive dyskinesia, a severe side effect associated with prolonged use of traditional antipsychotics. The lower incidence of extrapyramidal symptoms makes it a candidate for patients sensitive to these effects .

Pharmacological Insights

Mechanism of Action:
this compound acts primarily as a weak selective antagonist at dopamine D2 receptors. Its unique binding characteristics may contribute to its reduced side effect profile compared to stronger antagonists like haloperidol. It also influences sigma receptors, which may play a role in its overall pharmacological effects .

Data Summary

Study/Analysis Findings Implications
Dose-Finding StudyEffective at doses between 120-600 mg; fewer side effects than haloperidolSupports use in acute schizophrenia treatment
Double-Blind Study47% improvement in this compound group vs. 34% in haloperidol groupSuggests potential as an alternative treatment
Pharmacokinetic Analysis~90% bioavailability; rapid absorptionUseful for dosing strategies in clinical settings
Long-Term Safety StudiesNo tardive dyskinesia reportedFavorable option for long-term management

Mechanism of Action

Remoxipride exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has a high affinity for the sigma receptor, which may contribute to its atypical antipsychotic properties. Chronic use of this compound leads to upregulation of D2 receptors and downregulation of D1 and D5 receptors in the prefrontal cortex .

Comparison with Similar Compounds

Efficacy and Receptor Selectivity

Remoxipride’s efficacy in acute schizophrenia (120–600 mg/day) is comparable to haloperidol (15–45 mg/day) but with a broader therapeutic window . Unlike haloperidol, which non-selectively blocks striatal D2 receptors, this compound shows weaker functional D2 antagonism in vitro (IC₅₀ ~20 μM) but potent in vivo effects via metabolites like NCQ-344 (ED₅₀ ~0.01 μM) . This suggests a prodrug mechanism, where hepatic conversion to active metabolites enhances its antipsychotic activity .

Table 1: Receptor Affinity and Efficacy

Compound D2 Receptor IC₅₀/ED₅₀ Key Metabolites (ED₅₀) Clinical Dose Range (mg/day)
This compound 20 μM (IC₅₀) NCQ-344 (0.01 μM) 120–600
Haloperidol 0.5–2 nM (IC₅₀) None 15–45
Clozapine 100–200 nM (IC₅₀) N-desmethylclozapine 150–600
Pharmacokinetics and Metabolism

This compound’s pharmacokinetics differ markedly across species. In humans, it has a volume of distribution (Vd) of 0.7 L/kg and clearance (CL) of 0.3 L/h/kg, with linear elimination . In contrast, rodents exhibit high CL (> liver blood flow) and low bioavailability due to first-pass metabolism .

Table 2: Pharmacokinetic Parameters

Parameter This compound (Human) Haloperidol (Human) Clozapine (Human)
Bioavailability >90% 60–70% 50–60%
t₁/₂ (hours) 4–6 18–24 12–16
Vd (L/kg) 0.7 18–22 4–7
Neuroendocrine Effects and Prolactin Response

This compound increases prolactin (PRL) and ACTH levels via D2 receptor blockade in the pituitary. Its PRL response is dose-dependent, peaking at 5.2–14 mg/kg in rats, with tolerance observed at short dosing intervals (2–12 hours) . Mechanistic PK/PD models (e.g., agonist-antagonist interaction model) better predict circadian PRL rhythms compared to traditional pool models . In contrast, risperidone and paliperidone exhibit stronger PRL elevation due to higher D2 affinity and slower dissociation .

Table 3: Adverse Effect Profile

Adverse Effect This compound Incidence Haloperidol Incidence Clozapine Incidence
EPS Low High Low
Hematotoxicity Aplastic anemia None Agranulocytosis
Sedation Moderate Moderate High
Metabolic and Neuroprotective Profiles

Unlike olanzapine or quetiapine, this compound lacks significant H1 receptor antagonism, reducing sedation and metabolic side effects .

Biological Activity

Remoxipride is a substituted benzamide compound primarily known for its role as a dopamine D2 receptor antagonist. Initially developed for the treatment of schizophrenia, it exhibits unique pharmacological properties that differentiate it from other antipsychotic medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Chemical Structure

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C₁₆H₃₁BrN₂O₃·HCl
  • Molecular Weight: 375.71 g/mol

This compound selectively antagonizes dopamine D2 receptors, with a notable selectivity over D3 and D4 receptors. The binding affinities (Ki values) for these receptors are approximately:

  • D2: ~300 nM
  • D3: ~1600 nM
  • D4: ~2800 nM .

This selective action is believed to contribute to its antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with other neuroleptics like haloperidol .

Pharmacokinetics

This compound demonstrates high bioavailability (~90%) and is extensively metabolized in the liver. Key pharmacokinetic parameters include:

  • C_max: 5.5 ± 1.1 µmol/L (normal renal function)
  • T_max: 0.8 ± 0.2 h
  • Half-life: 5.1 ± 1.6 h (normal renal function) .

Antipsychotic Activity

Clinical studies have shown that this compound is effective in treating schizophrenia, particularly in patients resistant to traditional neuroleptics. In a double-blind comparative study, this compound demonstrated significantly fewer extrapyramidal symptoms compared to haloperidol, making it a preferable option for patients sensitive to these side effects .

Case Studies

  • Neuroleptic-resistant Schizophrenia : A study involving sixteen patients indicated that this compound had comparable efficacy to clozapine, another atypical antipsychotic, in managing symptoms of schizophrenia resistant to standard treatments .
  • Long-term Treatment : In a combined analysis of multiple studies, this compound administered at doses between 150-600 mg daily showed therapeutic effects similar to haloperidol while causing less parkinsonism and tardive dyskinesia .

Comparative Efficacy Table

Study TypeThis compound Dose (mg)Haloperidol Dose (mg)Key Findings
Double-blind study150-6005-45Fewer extrapyramidal symptoms with this compound
Neuroleptic-resistant patientsN/AN/AComparable efficacy to clozapine in resistant cases
Long-term treatment analysis150-6005-45Similar therapeutic effect with reduced side effects

Side Effects

This compound is associated with fewer motor side effects compared to traditional antipsychotics. The incidence of extrapyramidal symptoms is significantly lower than that seen with haloperidol . However, it has been noted that chronic use can lead to receptor upregulation, potentially affecting long-term treatment outcomes .

Adverse Reactions

While generally well-tolerated, some adverse effects reported include:

  • Sedation
  • Weight gain
  • Rare instances of agranulocytosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remoxipride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Remoxipride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.